molecular formula C8H13NO3S B2951631 (1-Cyanocyclopentyl)methyl methanesulfonate CAS No. 1267231-63-9

(1-Cyanocyclopentyl)methyl methanesulfonate

Cat. No.: B2951631
CAS No.: 1267231-63-9
M. Wt: 203.26
InChI Key: BSDWKGPJQOJEEY-UHFFFAOYSA-N
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Description

(1-Cyanocyclopentyl)methyl methanesulfonate is an organic compound with the molecular formula C8H13NO3S and a molecular weight of 203.26 g/mol . This compound is characterized by the presence of a cyanocyclopentyl group attached to a methanesulfonate ester. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanocyclopentyl)methyl methanesulfonate typically involves the reaction of (1-Cyanocyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Cyanocyclopentyl)methyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound.

Major Products Formed

Scientific Research Applications

(1-Cyanocyclopentyl)methyl methanesulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Cyanocyclopentyl)methyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates. These intermediates can undergo further reactions with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyanocyclopentyl)methyl methanesulfonate is unique due to the presence of both a cyanocyclopentyl group and a methanesulfonate ester. This combination of functional groups imparts unique reactivity and makes the compound suitable for a variety of chemical reactions and applications .

Properties

IUPAC Name

(1-cyanocyclopentyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S/c1-13(10,11)12-7-8(6-9)4-2-3-5-8/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDWKGPJQOJEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1(CCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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